(1-Thiophen-2-yl-ethylideneaminooxy)-acetic acid
Description
Properties
IUPAC Name |
2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-6(7-3-2-4-13-7)9-12-5-8(10)11/h2-4H,5H2,1H3,(H,10,11)/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCSQJVGJMCOKB-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC(=O)O)C1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OCC(=O)O)/C1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30005-32-4 | |
| Record name | 30005-32-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Friedel-Crafts Acetylation of Thiophene
While traditional Friedel-Crafts acetylation is less effective for thiophene due to its lower reactivity compared to benzene, modified approaches using acetyl chloride and Lewis acids (e.g., AlCl₃) in dichloromethane at 0–5°C have been reported. However, this method often yields regioselectivity challenges, necessitating purification via fractional distillation or column chromatography.
Alternative Route via 2-Thiophene Acetic Acid Decarboxylation
A more reliable pathway involves synthesizing 2-thiophene acetic acid as a precursor, followed by decarboxylation:
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Chlorination : Thiophene undergoes chlorination with t-butyl hypochlorite in carbon tetrachloride at −10°C to form 2-chlorothiophene.
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Iodination : Reaction with sodium iodide in acetone/tetrahydrofuran (3:1 v/v) at 20–30°C produces 2-iodothiophene.
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Malonate Condensation : 2-Iodothiophene reacts with diethyl malonate and 2,6-lutidine in THF under UV light, followed by hydrolysis and decarboxylation to yield 2-thiophene acetic acid.
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Decarboxylation to Ketone : Thermal decarboxylation of 2-thiophene acetic acid at 150–200°C in the presence of hexadecylpyridinium chloride generates 1-thiophen-2-yl-ethanone.
Key Data :
Preparation of Aminooxyacetic Acid
Aminooxyacetic acid is synthesized via nucleophilic substitution:
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Hydroxylamine Activation : Hydroxylamine hydrochloride reacts with chloroacetic acid in aqueous NaOH at 50°C.
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Workup : The mixture is acidified to pH 1.0–1.5, precipitating aminooxyacetic acid, which is filtered and dried.
Optimization Note : Excess chloroacetic acid (1.2 equiv) and NaOAc (2.4 equiv) in ethanol improve yields to 79%.
Condensation to Form the Oxime Ether
Reaction Conditions
The ketone (1-thiophen-2-yl-ethanone) and aminooxyacetic acid undergo condensation in ethanol under reflux (78°C) for 4–6 hours, catalyzed by sodium acetate (2.4 equiv). The reaction proceeds via nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by dehydration.
Critical Parameters :
Workup and Purification
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Quenching : The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate .
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Washing : Organic layers are washed with brine and dried over MgSO₄.
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Crystallization : The crude product is recrystallized from acetonitrile to achieve >98% purity.
Yield Data :
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
(1-Thiophen-2-yl-ethylideneaminooxy)-acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ethylideneaminooxy group can be reduced to form the corresponding amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (1-Thiophen-2-yl-ethylideneaminooxy)-acetic acid indicates the presence of a thiophene ring, which is known for its unique electronic properties that can influence biological activity. The structure can be represented as follows:
- Molecular Formula : C₉H₉N₃O₂S
- Molecular Weight : 197.25 g/mol
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects, particularly in the following areas:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For example, it has been noted to enhance the efficacy of existing antibiotics, suggesting its potential as an adjuvant in antibiotic therapy.
Table 1: Antimicrobial Activity
| Compound | Bacterial Strain | MIC (μg/mL) | Effect on Antibiotic Efficacy |
|---|---|---|---|
| A | K. pneumoniae | 0.5 | 32-fold reduction |
| B | E. coli | 1.0 | 64-fold reduction |
- Anticancer Properties : Preliminary findings indicate that this compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| A-431 (epidermoid) | <10 | Apoptosis induction |
| U251 (glioblastoma) | <15 | Cell cycle arrest |
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, including:
- Oxime Formation : It can be reacted with aldehydes or ketones to form oximes, which are valuable intermediates in organic synthesis.
Table 3: Synthesis Reactions
| Reaction Type | Reagents Used | Conditions |
|---|---|---|
| Oxime Formation | Aldehyde/Ketone + (1-Thiophen...) | Room temperature |
| Nucleophilic Substitution | Alkyl Halides + (1-Thiophen...) | Basic conditions |
Material Science
In addition to its biological applications, this compound is explored in the development of functional materials due to its electronic properties derived from the thiophene moiety. This includes applications in organic electronics and sensors.
Antimicrobial Synergy Study
A recent study highlighted the compound's ability to potentiate the effects of meropenem against resistant strains of bacteria. This suggests that it could play a crucial role in overcoming antibiotic resistance.
Anticancer Efficacy Assessment
In vitro studies demonstrated that this compound showed significant cytotoxicity compared to standard treatments like doxorubicin, indicating its potential as a lead compound for cancer therapy.
Mechanism of Action
The mechanism of action of (1-Thiophen-2-yl-ethylideneaminooxy)-acetic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The thiophene ring and ethylideneaminooxy group play crucial roles in these interactions, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Physical Properties
- Melting Points: Thiophene-2-acetic acid (63–67°C) vs.
- Solubility : Thiophene-2-acetic acid is soluble in polar solvents, whereas BOC-protected derivatives show enhanced lipophilicity .
Research Findings and Implications
Reactivity and Functionalization
- The ethylideneaminooxy group in the target compound may act as a directing group in electrophilic substitution reactions on the thiophene ring.
- Thioamide synthesis methods (e.g., using thioacetic acid and azido compounds) could be adapted for functionalizing similar structures .
Pharmacological Potential
- Thiophene-acetic acid derivatives exhibit antimicrobial and anti-inflammatory properties, suggesting that the target compound’s unique substituents may modulate these activities .
- The ethylideneaminooxy group could serve as a prodrug moiety, enhancing bioavailability through hydrolytic release .
Challenges and Limitations
- Synthetic Complexity: Introducing the ethylideneaminooxy group requires precise control to avoid side reactions (e.g., imine hydrolysis).
- Stability : Thiophene derivatives with electron-withdrawing groups may exhibit reduced thermal stability compared to parent compounds .
Biological Activity
(1-Thiophen-2-yl-ethylideneaminooxy)-acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme plays a crucial role in the biosynthesis of prostaglandin E2 (PGE2), which is involved in various inflammatory processes and cancer progression. The following sections detail the biological activity, mechanisms, and relevant research findings associated with this compound.
The biological activity of this compound primarily involves its interaction with mPGES-1. The inhibition of this enzyme can lead to reduced levels of PGE2, thus mitigating inflammation and potentially hindering tumor growth. The compound's structure allows it to bind effectively to the active site of mPGES-1, blocking substrate access and inhibiting enzymatic activity.
Key Mechanisms:
- Enzyme Inhibition : The compound acts as a competitive inhibitor for mPGES-1, which is critical in the production of pro-inflammatory mediators.
- Cell Cycle Arrest : It has been observed that this compound induces cell cycle arrest in the G0/G1 phase in A549 cell lines, leading to increased apoptosis at longer exposure times .
In Vitro Studies
Recent studies have highlighted the efficacy of this compound in various cancer cell lines:
| Compound | IC50 (µM) | Cell Line | Effect |
|---|---|---|---|
| 2c | Low micromolar | A549 | Induces G0/G1 phase arrest |
| 2c | - | - | Increases subG0/G1 fraction |
The compound 2c demonstrated selective inhibitory activity against mPGES-1, with significant effects observed at low concentrations .
Case Studies
In a comprehensive study examining various thiophene derivatives, this compound was identified as a promising candidate due to its favorable binding characteristics and biological activity profile. The study employed virtual screening methods to evaluate potential inhibitors, confirming that this compound could serve as a lead for further development .
Applications in Medicine
The potential therapeutic applications of this compound extend beyond cancer treatment. Its role as an anti-inflammatory agent positions it as a candidate for treating conditions characterized by excessive PGE2 production, such as:
- Chronic Inflammatory Diseases : Conditions like arthritis where inflammation plays a key role.
- Cancer Therapy : Targeting tumor microenvironments where PGE2 contributes to tumor progression.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for producing (1-Thiophen-2-yl-ethylideneaminooxy)-acetic acid, and how can reaction parameters be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions involving thiophene derivatives and acetic acid precursors. For example, Lewis acids (e.g., trifluoroacetic acid or boron trifluoride) are critical for facilitating ring closure and stabilizing intermediates at temperatures between 0–100°C . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time to enhance yield and minimize side products. Monitoring via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) during intermediate steps ensures reaction progression.
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are recommended for purity assessment, using well-defined reference compounds for calibration . Structural confirmation requires Fourier-transform infrared spectroscopy (FTIR) for functional group analysis and NMR to verify molecular geometry. X-ray crystallography (via SHELX) can resolve ambiguities in stereochemistry or bonding patterns .
Advanced Research Questions
Q. What challenges arise in the crystallographic characterization of this compound, and how can computational tools address them?
- Methodological Answer : Challenges include resolving conformational flexibility in the ethylideneaminooxy moiety and interpreting weak intermolecular interactions (e.g., hydrogen bonding, π-π stacking). SHELX programs enable structure refinement using high-resolution diffraction data, while Mercury software aids in visualizing packing patterns and void analysis . For disordered regions, density functional theory (DFT) calculations can supplement experimental data to model electron density distributions.
Q. How does the thiophene ring influence the compound's reactivity in biological or catalytic systems?
- Methodological Answer : The thiophene ring’s electron-rich sulfur atom enhances π-electron delocalization, which can stabilize transition states in nucleophilic reactions or coordinate with metal ions in catalytic systems. Comparative studies using derivatives (e.g., phenyl or halophenyl analogs) can isolate the thiophene’s contribution . Spectroscopic techniques like UV-Vis and cyclic voltammetry quantify electronic effects, while molecular docking simulations predict binding affinities in biological targets .
Q. How can contradictory reports on the compound’s biological activity be resolved through experimental design?
- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., pH, solvent, cell lines). Standardized protocols using isogenic cell models and controlled solvent systems (e.g., DMSO concentration ≤0.1%) reduce confounding factors . Dose-response curves and time-lapsed studies clarify mechanistic thresholds. Cross-validation with orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) confirms specificity .
Safety and Handling Considerations
- Key Safety Protocols : The compound’s potential toxicity requires handling in fume hoods with nitrile gloves and lab coats. Inhalation risks necessitate immediate exposure mitigation via fresh air and medical consultation . Storage in inert atmospheres (argon or nitrogen) prevents oxidative degradation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
